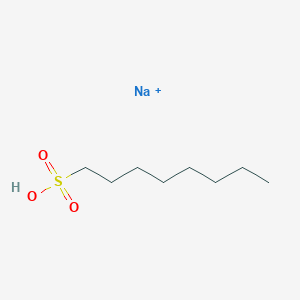
Ácido 2-benzamido-4-metilpentanoico
Descripción general
Descripción
2-Benzamido-4-methylpentanoic acid, also known as 2-benzamidopropionic acid, is a synthetic organic compound that is widely used in scientific research. It is a white, crystalline solid and is soluble in water, ethanol, and chloroform. 2-Benzamido-4-methylpentanoic acid is used in a variety of biochemical and physiological studies to examine the effects of various compounds on biological systems.
Aplicaciones Científicas De Investigación
Desarrollo de fármacos farmacéuticos
Ácido 2-benzamido-4-metilpentanoico: se ha estudiado por sus interacciones con las proteínas plasmáticas, lo cual es crucial para el desarrollo de nuevos fármacos . Se une significativamente a la albúmina sérica bovina (BSA), especialmente a niveles de pH ácido, lo que indica su potencial como molécula portadora en sistemas de administración de fármacos .
Síntesis de derivados de benzamida
Este compuesto sirve como precursor en la síntesis de derivados de benzamida, que son integrales para varias industrias, incluidas las farmacéuticas . El uso de métodos de química verde para sintetizar benzamidas destaca su papel en el desarrollo de procesos respetuosos con el medio ambiente .
Aplicaciones agrícolas
En agricultura, el ácido 2-benzamido-4-metilpentanoico podría estar involucrado en la síntesis de metabolitos antifúngicos, contribuyendo a la protección de las plantas y la mejora del rendimiento . Sus derivados pueden mejorar la eficacia de los bioconservantes contra patógenos fúngicos.
Fabricación industrial
El compuesto se utiliza en la investigación industrial para mejorar la calidad y la eficiencia del producto. Su papel en los procesos de fabricación subraya la importancia de las consideraciones de salud y seguridad y la exploración de métodos alternativos como la química verde.
Investigación médica
This compound: juega un papel importante en la investigación médica, particularmente en el desarrollo de fármacos para trastornos neurológicos. Su aplicación como fármaco antiepiléptico abre vías para el tratamiento de otras afecciones relacionadas.
Industrias del papel y el plástico
La síntesis de benzamidas, que incluye el ácido 2-benzamido-4-metilpentanoico, encuentra aplicaciones en las industrias del papel y el plástico. Estos compuestos se utilizan para mejorar las propiedades de los materiales, como la durabilidad y la resistencia a los factores estresantes ambientales .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 2-Benzamido-4-methylpentanoic acid is Bovine Serum Albumin (BSA) . BSA is a plasma protein in blood that plays an important role in the transportation of drugs .
Mode of Action
The compound interacts with BSA through a process observed using gel exclusion chromatographic technique at different pH . The interaction of the compound with BSA is more significant at acidic pH (pH 3) than at pH 4 and 5 . This indicates that the binding of the compound with its target is more efficient in acidic environments .
Pharmacokinetics
The interaction study shows that the compound binds to bsa, which plays a crucial role in drug transportation . This suggests that the compound may have good bioavailability.
Result of Action
The molecular and cellular effects of 2-Benzamido-4-methylpentanoic acid’s action primarily involve its binding to BSA. The Scatchard analysis gives the association constants (Kf) and the saturation value (n) for the compound with BSA . The molecular modeling study confirms the binding of the compound with BSA, with an efficient energy value of -231.16 .
Action Environment
The action of 2-Benzamido-4-methylpentanoic acid is influenced by the pH of the environment. The compound binds more significantly to BSA at an acidic pH (pH 3) than at pH 4 and 5 . This suggests that the compound’s action, efficacy, and stability may be influenced by the acidity of the environment.
Análisis Bioquímico
Biochemical Properties
2-Benzamido-4-methylpentanoic acid has been observed to interact with Bovine Serum Albumin (BSA), a protein that plays a crucial role in the transportation of various substances, including drugs, in the blood . The interaction of 2-Benzamido-4-methylpentanoic acid with BSA was found to be more significant at acidic pH levels . This suggests that 2-Benzamido-4-methylpentanoic acid may have a role in biochemical reactions involving BSA or similar proteins.
Molecular Mechanism
Its interaction with BSA suggests that it may bind to this protein and potentially influence its function
Transport and Distribution
Its interaction with BSA suggests that it may be transported in the blood bound to this protein
Propiedades
IUPAC Name |
2-benzamido-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLGZPYHEPOBFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315078 | |
| Record name | N-Benzoyl-DL-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17966-67-5, 1466-83-7 | |
| Record name | N-Benzoyl-DL-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17966-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC306113 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 17966-67-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164029 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzoyl-DL-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Benzamido-4-methylpentanoic acid-2-cyclohexyl carboxamide interact with Bovine Serum Albumin (BSA)?
A1: The interaction between 2-Benzamido-4-methylpentanoic acid-2-cyclohexyl carboxamide and BSA has been studied using gel exclusion chromatography and molecular modeling techniques []. While the specific details of the interaction mechanism are not provided in the abstract, these techniques can provide insights into the binding affinity, binding sites, and potential conformational changes that occur upon interaction.
Q2: How does pH affect the binding of 2-Benzamido-4-methylpentanoic acid-2-cyclohexyl carboxamide to BSA?
A2: While the provided research on 2-Benzamido-4-methylpentanoic acid-2-cyclohexyl carboxamide itself does not mention the impact of pH, a related study [] investigated similar carboxamide derivatives of amino acids interacting with BSA at various pH levels (3, 4, and 5). This research found that these compounds exhibited stronger binding to BSA in acidic environments. The association constants (Kf), determined through Scatchard analysis, decreased as the pH increased, indicating weaker binding at higher pH values. This suggests that the protonation state of both the compound and amino acid residues in BSA likely plays a role in the binding interaction.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[[4-(benzoylamino)-2,5-diethoxyphenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B105332.png)






![4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B105342.png)